N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide -

N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

Catalog Number: EVT-3775413
CAS Number:
Molecular Formula: C20H23FN2O3S
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided literature doesn't detail the specific synthesis of N-(2,4-Dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, we can infer a plausible synthetic route based on the synthesis of similar benzosulfonamide compounds [].

Molecular Structure Analysis

While specific data is unavailable, the molecular structure of N-(2,4-Dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide can be analyzed based on its chemical name and comparison with similar compounds [, ].

2-Methyl-5-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound is mentioned as an excluded structure in a patent describing benzosulfonamide derivatives as potential glutamate receptor replacements. [] The patent focuses on the development of novel compounds with potential therapeutic applications in neurological disorders.

    Relevance: This compound shares the core benzosulfonamide structure with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds feature a sulfonamide group attached to a benzene ring, further substituted with a phenyl ring and a heterocyclic moiety. The difference lies in the specific substitutions on the benzene rings and the type of heterocycle present (morpholine vs. piperidine).

4-Fluoro-3-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: Similar to the previous compound, this molecule is also excluded within the patent claiming benzosulfonamide derivatives as potential glutamate receptor replacements. []

    Relevance: This compound exhibits a close structural resemblance to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. It shares the benzosulfonamide core, a substituted phenyl ring, and a morpholine heterocycle. The distinctions lie in the specific placement and type of substituents on the benzene ring.

4-Methoxy-3-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound is part of the group of benzosulfonamide derivatives excluded in the patent focusing on glutamate receptor replacements. []

    Relevance: This structure shares the benzosulfonamide core with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, as well as the presence of a morpholine heterocycle and a substituted phenyl ring. The variations between them are the specific substituents and their positions on the benzene ring.

4-Methyl-3-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This is another benzosulfonamide derivative excluded from the patent claiming such compounds as potential glutamate receptor replacements. []

    Relevance: This compound demonstrates a close structural relationship with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, possessing the benzosulfonamide core, a morpholine heterocycle, and a substituted phenyl ring. They primarily differ in the type and location of substituents on their benzene rings.

2-Chloro-5-(1-pyrrolidinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This benzosulfonamide is listed as an excluded structure in the patent pertaining to glutamate receptor replacements. []

    Relevance: This compound is structurally similar to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, sharing the core benzosulfonamide structure. Both compounds feature a sulfonamide group connected to a benzene ring, further substituted with a phenyl ring and a heterocyclic group. The key difference lies in the specific substituents on the benzene rings and the specific heterocycle present (pyrrolidine vs. piperidine).

4-Chloro-3-(1-piperidinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound, classified as a benzosulfonamide derivative, is also excluded in the patent related to glutamate receptor replacements. []

    Relevance: This compound exhibits a high degree of structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both share the benzosulfonamide core, a substituted phenyl ring, and a piperidine heterocycle. The main distinction lies in the type and position of specific substituents on their benzene rings.

4-Chloro-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound is another benzosulfonamide derivative identified as an excluded structure in the patent claiming such compounds as potential glutamate receptor replacements. []

    Relevance: This molecule demonstrates structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, possessing the core benzosulfonamide structure, a substituted phenyl ring, and a seven-membered heterocyclic ring (hexahydro-1H-azepine). The differences between them lie in the specific substituents on their benzene rings and the size of the heterocyclic ring.

2,4-Dichloro-5-(1-piperidinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: Belonging to the benzosulfonamide class, this compound is also excluded from the patent focused on glutamate receptor replacements. []

    Relevance: This structure shares the benzosulfonamide core, a piperidine heterocycle, and a substituted phenyl ring with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The key distinctions lie in the specific substituents and their positions on the benzene ring.

4-Methyl-3-(1-piperidinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound, a benzosulfonamide derivative, is part of the group of structures excluded in the patent claiming such compounds as potential glutamate receptor replacements. []

    Relevance: This compound demonstrates a high degree of structural resemblance to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. It possesses the benzosulfonamide core, a substituted phenyl ring, and a piperidine heterocycle. The variations between them are the specific substituents and their placement on the benzene ring.

    Compound Description: This benzosulfonamide is listed among the excluded structures in the patent describing benzosulfonamide derivatives as potential replacements for glutamate receptors. []

    Relevance: This compound shares the benzosulfonamide core structure with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. They both feature a sulfonamide group attached to a benzene ring, further substituted with a phenyl ring and a piperidine moiety. The difference is in the specific substitutions on the benzene rings.

2,4-Dichloro-5-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: Identified as a benzosulfonamide derivative, this compound is also excluded within the patent discussing glutamate receptor replacements. []

    Relevance: This compound is structurally related to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds feature a benzosulfonamide core, a morpholine heterocycle, and a substituted phenyl ring. The main differences lie in the type and position of specific substituents on their benzene rings.

4-Chloro-3-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This molecule is part of the benzosulfonamide group excluded from the patent claiming such structures as potential replacements for glutamate receptors. []

    Relevance: This compound exhibits a high degree of structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. They share the core benzosulfonamide structure, a substituted phenyl ring, and a morpholine heterocycle. The primary difference lies in the specific substituents and their locations on the benzene rings.

2-Chloro-5-(4-morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: This compound is another benzosulfonamide derivative excluded from the patent related to glutamate receptor replacements. []

    Relevance: This structure shares the benzosulfonamide core with N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, along with the presence of a morpholine heterocycle and a substituted phenyl ring. The variations between them are the specific substituents and their positions on the benzene ring.

3-(4-Morpholinylsulfonyl)-benzoic acid 2-oxo-2-phenylethyl ester

    Compound Description: Belonging to the class of benzosulfonamides, this compound is also identified as an excluded structure in the patent focusing on potential glutamate receptor replacements. []

    Relevance: This compound demonstrates structural similarity to N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. Both compounds share the core benzosulfonamide structure, a morpholine heterocycle, and a phenyl ring. They differ in the substitutions on their benzene rings.

Properties

Product Name

N-(2,4-dimethylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

IUPAC Name

N-(2,4-dimethylphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H23FN2O3S/c1-14-6-9-18(15(2)12-14)22-20(24)16-7-8-17(21)19(13-16)27(25,26)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)

InChI Key

XYEXGDXBZQXEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.